![molecular formula C15H14N2 B1420171 [(2-Phenylindolizin-3-yl)methyl]amine CAS No. 1177280-83-9](/img/structure/B1420171.png)
[(2-Phenylindolizin-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Phenylindolizin-3-yl)methyl]amine is an organic compound with the molecular formula C15H14N2 It belongs to the class of indolizines, which are heterocyclic compounds containing a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylindolizin-3-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylpyridine with an appropriate amine under acidic conditions to form the indolizine ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylindolizin-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
Oxidation: Corresponding carbonyl compounds (e.g., aldehydes, ketones)
Reduction: Reduced amine derivatives
Substitution: Substituted indolizine derivatives
Scientific Research Applications
[(2-Phenylindolizin-3-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(2-Phenylindolizin-3-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indolizine ring system. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Indolizine: The parent compound of [(2-Phenylindolizin-3-yl)methyl]amine, lacking the phenyl and methanamine substituents.
2-Phenylindole: A compound with a similar structure but lacking the fused pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and methanamine groups enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
Properties
CAS No. |
1177280-83-9 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-phenylindolizin-3-yl)methanamine |
InChI |
InChI=1S/C15H14N2/c16-11-15-14(12-6-2-1-3-7-12)10-13-8-4-5-9-17(13)15/h1-10H,11,16H2 |
InChI Key |
OPRUNGNWMGEKFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


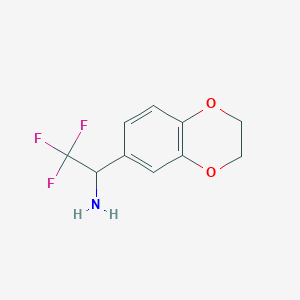
amine](/img/structure/B1420089.png)
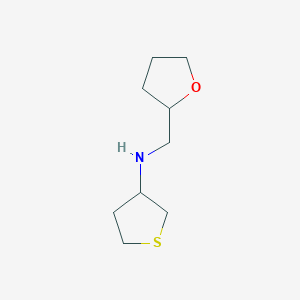
![2-[(5-Chloro-2-fluorophenyl)formamido]-3-hydroxybutanoic acid](/img/structure/B1420092.png)
![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)

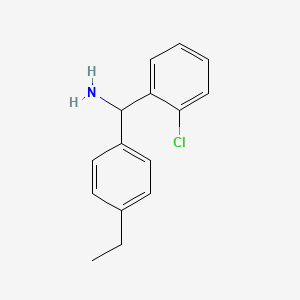
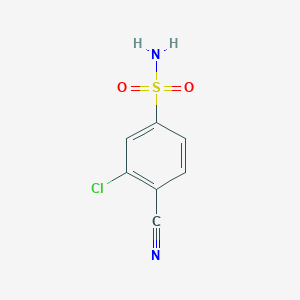
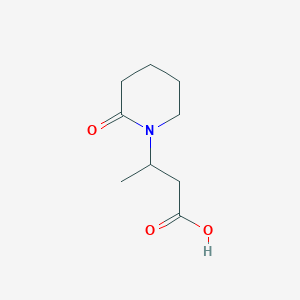
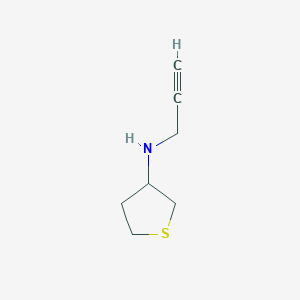

amine](/img/structure/B1420106.png)
![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
![2-[3-(Difluoromethoxy)phenyl]morpholine](/img/structure/B1420111.png)
